2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide
Beschreibung
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Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N5O2/c20-11-1-4-13(5-2-11)27-18-14(8-24-27)19(29)26(10-23-18)9-17(28)25-12-3-6-15(21)16(22)7-12/h1-8,10H,9H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDHBLIVQMWPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide , also known by its CAS number 852440-90-5 , is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.7 g/mol . The structure features a pyrazolo[3,4-d]pyrimidine core substituted with chlorophenyl groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.7 g/mol |
| CAS Number | 852440-90-5 |
Anticancer Properties
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. A notable study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against the NCI 60 human tumor cell line panel. The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, particularly breast cancer cells:
- MDA-MB-468 : Increased apoptosis and cell cycle arrest at the S phase were observed.
- Caspase Activity : The compound significantly elevated caspase-3 levels by 7.32-fold compared to controls, indicating enhanced apoptotic activity .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to inhibit CDKs, which are crucial for cell cycle regulation .
- Targeting Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has also been noted as a mechanism through which these compounds exert their anticancer effects .
- VEGFR-2 Inhibition : The compound is being explored for its potential as a VEGFR-2 inhibitor, which plays a pivotal role in tumor angiogenesis .
Study on Antiproliferative Effects
In a study published in PubMed Central, researchers synthesized various derivatives based on the pyrazolo[3,4-d]pyrimidine framework and evaluated their antiproliferative effects against several cancer cell lines. The results indicated that certain derivatives exhibited potent activity comparable to established anticancer drugs.
- Cell Lines Tested : MDA-MB-468 (breast cancer), T47D (breast cancer), and MCF-10A (normal breast cells).
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| 12b | MDA-MB-468 | 5.0 | 18.98-fold |
| 12b | T47D | 6.5 | Significant |
Anti-inflammatory Activity
Apart from its anticancer properties, this compound also exhibits anti-inflammatory activity . In vitro studies have shown that it can inhibit nitric oxide production in LPS-induced RAW264.7 macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Vorbereitungsmethoden
Cyclocondensation of 5-Aminopyrazoles with 1,3-Biselectrophiles
The pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclocondensation between 3-amino-4-(4-chlorophenyl)-1H-pyrazole (1) and a 1,3-biselectrophilic agent, such as dimethyl malonate or β-keto esters. For example, heating 1 with dimethyl malonate in the presence of phosphorus oxychloride (POCl₃) and pyridine activates the malonate, enabling ring closure at 110–120°C for 6–8 hours. This method yields the 4-oxo-1H-pyrazolo[3,4-d]pyrimidine intermediate (2) with 70–85% efficiency.
Reaction Conditions:
Alternative Route Using β-Diketones
Substituting malonate derivatives with β-diketones, such as ethyl 4,4,4-trifluoroacetoacetate, introduces fluorinated groups at position 5 of the pyrimidinone ring. This approach, conducted under reflux in ethanol with catalytic piperidine, achieves 82% yield but requires stringent temperature control to avoid side reactions.
Functionalization: Acetamide Side-Chain Introduction
Alkylation via Mitsunobu Reaction
The 5-position of the pyrazolo[3,4-d]pyrimidinone core is alkylated using a Mitsunobu reaction. Treating intermediate 2 with ethyl glycolate, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at 0–5°C installs the ethoxyacetate group. Subsequent saponification with NaOH in methanol yields the acetic acid derivative (3) , which is then converted to the acetamide.
Key Steps:
- Mitsunobu Reaction:
Nucleophilic Acyl Substitution
The acetic acid derivative 3 is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Reacting the acid chloride with 3,4-dichloroaniline in the presence of N,N-diisopropylethylamine (DIPEA) in DCM at room temperature affords the target acetamide (4) .
Optimized Parameters:
- Activation: SOCl₂ (2.0 equiv), DCM, 40°C, 2 hours
- Coupling: 3,4-Dichloroaniline (1.2 equiv), DIPEA (3.0 equiv), DCM, 25°C, 12 hours
- Yield: 81%
Comparative Analysis of Synthetic Routes
Purification and Characterization
Recrystallization
Crude 4 is purified via recrystallization from ethanol/acetone (1:1), yielding colorless crystals with >99% HPLC purity. Alternative solvents, such as ethyl acetate/hexane (3:1), reduce yields to 72% due to solubility issues.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.8 Hz, 2H, ArH), 7.62–7.58 (m, 2H, ArH), 4.82 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
- HRMS (ESI): m/z Calcd for C₁₉H₁₂Cl₃N₄O₂ [M+H]⁺: 467.02; Found: 467.01.
Industrial-Scale Considerations
The patent WO2021083345A1 highlights scalable protocols using cost-effective reagents (e.g., sodium borohydride for reductions) and streamlined workups. For example, quenching reactions with saturated ammonium chloride and extracting with ethyl acetate minimizes waste. Pilot-scale batches (430 g) achieve 82% yield with purity >98% after recrystallization.
Q & A
Q. What are the key synthetic routes for preparing 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide, and what challenges arise during synthesis?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides (e.g., 2-chloro-N-(3,4-dichlorophenyl)acetamide) under reflux in aprotic solvents like DMF. Challenges include controlling regioselectivity due to the pyrazolo-pyrimidinone core’s reactivity and achieving high yields while avoiding side products like imine tautomers . For example, highlights competing reactions with chloroacetamide derivatives, necessitating precise stoichiometric control.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H NMR : Key signals include aromatic protons (δ 7.42–7.58 ppm for dichlorophenyl groups) and NH resonances (δ ~10–13 ppm for amide/amine protons). Tautomeric forms (amine/imine) can be identified via split peaks or broad signals .
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves structural ambiguities, such as substituent positioning on the pyrazolo-pyrimidinone core .
Q. What preliminary biological screening methods are recommended for assessing its activity?
Initial screens should focus on enzyme inhibition (e.g., kinases) or receptor binding assays. For example, notes similar pyrazole-acetamide derivatives are explored for antileishmanial activity via proteomics studies. Use dose-response curves (IC50 determination) and compare with reference compounds to establish baseline efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Employ statistical design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. advocates using fractional factorial designs to reduce experimental runs. For instance, optimizing chloroacetamide coupling reactions may require testing solvents (DMF vs. THF) at 80–100°C and monitoring by TLC/HPLC . Computational tools (e.g., density functional theory) can predict reaction pathways and transition states to guide condition selection .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how are these changes validated?
- Modification Strategy : Introduce electron-withdrawing groups (e.g., Cl, F) to the aryl rings to enhance target binding. shows fluorophenyl analogs improve metabolic stability.
- Validation :
- SAR Studies : Compare IC50 values of analogs in enzyme assays.
- Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., kinase ATP-binding pockets).
- ADME Profiling : Assess solubility (HPLC logP) and permeability (Caco-2 assays) .
Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers.
- Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) if discrepancies arise from fluorescence-based readouts .
Methodological Guidance
Q. What computational approaches predict the compound’s reactivity or metabolic stability?
- Quantum Mechanics (QM) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate cytochrome P450 interactions to identify metabolic hotspots.
- Machine Learning : Train models on PubChem datasets to forecast solubility or toxicity .
Q. How is crystallographic disorder addressed in X-ray structure determination?
highlights refining disordered regions (e.g., rotating phenyl groups) using constraints (SHELXL) and validating with residual density maps. Multi-conformer models and occupancy adjustments resolve ambiguities .
Data Contradiction Analysis
Q. Why do different studies report varying tautomeric ratios (amine vs. imine) for this compound?
Tautomerism is solvent- and pH-dependent. For example, DMSO-d6 stabilizes the amine form (δ 11.20 ppm), while CDCl3 favors imine tautomers. Use variable-temperature NMR to track equilibration kinetics and DFT calculations to model energy barriers .
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